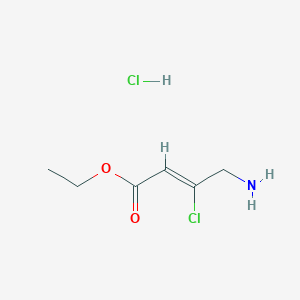

Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride

Description

Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride is a halogenated amino ester derivative with a hydrochloride salt. Its structure features a Z-configuration at the double bond, a chlorine substituent at position 3, and an amino group at position 4, esterified with an ethyl group. Structural analogs, such as the 2-chloro isomer (Ethyl (Z)-4-amino-2-chlorobut-2-enoate;hydrochloride), are listed in supplier directories, suggesting industrial relevance as intermediates .

Properties

IUPAC Name |

ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2.ClH/c1-2-10-6(9)3-5(7)4-8;/h3H,2,4,8H2,1H3;1H/b5-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAJYXPQWDQNNJ-FBZPGIPVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(CN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/CN)\Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride typically involves the reaction of ethyl acetoacetate with appropriate amines and chlorinating agents. One common method includes the following steps:

Formation of the Intermediate: Ethyl acetoacetate reacts with ammonia or an amine to form an intermediate compound.

Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Esterification: The resulting product is esterified to form Ethyl (Z)-4-amino-3-chlorobut-2-enoate.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of amino alcohols or ethers.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride involves its interaction with specific molecular targets. The amino and chlorine groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological pathways. The compound may inhibit or activate certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism

The 2-chloro isomer (Ethyl (Z)-4-amino-2-chlorobut-2-enoate;hydrochloride) differs in the chlorine substituent’s position (C2 vs. C3). This positional change alters electronic and steric effects:

- Steric Effects: The C3 position may reduce steric hindrance near the amino group compared to C2, affecting hydrogen-bonding patterns or crystal packing .

| Property | Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride | Ethyl (Z)-4-amino-2-chlorobut-2-enoate;hydrochloride |

|---|---|---|

| Chlorine Position | C3 | C2 |

| Potential Reactivity | Enhanced electron withdrawal at C3 | Steric hindrance near amino group |

| Hydrogen Bonding | Likely varies due to substituent orientation | May form stronger intramolecular H-bonds |

Note: Data inferred from general principles; experimental validation required.

Functional Group Modifications: Amino Esters vs. H-Series Inhibitors

The H-series inhibitors (e.g., H-7, H-8, H-9 hydrochlorides) share the hydrochloride salt feature but differ in core structure (isoquinoline sulfonamides vs. chlorinated amino esters) . Key distinctions include:

- Solubility : Hydrochloride salts in both classes improve aqueous solubility, critical for biological activity.

- Biological Targets: H-series inhibitors target protein kinases, whereas the amino ester’s applications (e.g., as intermediates) remain unspecified .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal stability, are influenced by substituent positions. For example:

- The amino and chloride groups in the target compound may form intermolecular N–H···Cl or N–H···O bonds, affecting crystallization behavior.

- In contrast, H-series inhibitors exhibit sulfonamide-based hydrogen bonds, leading to distinct crystal architectures .

Biological Activity

Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.

1. Chemical Profile

Molecular Structure:

- Molecular Formula: CHClNO

- Molecular Weight: Approximately 177.57 g/mol

- CAS Number: 1824879-67-5

Functional Groups:

The compound features an ethyl ester group, an amino group, and a chlorobutene moiety that contribute to its reactivity and biological activity. The presence of both amino and chlorine groups allows for diverse interactions with biological targets.

2. Synthesis Methods

The synthesis of this compound typically involves several key steps:

-

Formation of Intermediate:

- Ethyl acetoacetate reacts with ammonia or an amine to form an intermediate compound.

-

Chlorination:

- The intermediate undergoes chlorination using agents like thionyl chloride or phosphorus pentachloride.

-

Esterification:

- The resulting product is esterified to yield Ethyl (Z)-4-amino-3-chlorobut-2-enoate.

-

Hydrochloride Formation:

- Finally, treatment with hydrochloric acid forms the hydrochloride salt .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Interaction: The amino and chlorine groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing various biological pathways.

- Potential Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases .

4. Therapeutic Applications

Research has indicated several potential applications for this compound:

- Anticancer Activity: Studies have explored its role in inhibiting cancer cell proliferation through modulation of signaling pathways .

- Neuroprotective Effects: Given its structural similarities to known neuroprotective agents, the compound may exhibit protective effects against neurodegenerative diseases .

Table 1: Summary of Biological Studies on this compound

6. Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (E)-4-amino-3-chlorobut-2-enoate | Different geometric configuration | Varies in enzyme interaction |

| Ethyl 4-amino-3-chlorobutanoate | Lacks double bond | Different reactivity profile |

| Ethyl 4-amino-3-bromobut-2-enoate | Bromine instead of chlorine | Altered binding affinity |

Q & A

Q. How should researchers address regulatory requirements in preclinical studies?

- Methodological Answer : Adhere to OECD GLP standards for toxicity testing. For in vivo studies, obtain ethical approval (IACUC) and document compound purity (≥98% HPLC) and stability under physiological conditions (pH 7.4 PBS, 37°C). Reference guidelines from Extended Essay protocols on data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.